5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
CAS No.: 338404-88-9
Cat. No.: VC5420121
Molecular Formula: C8H10N2O4
Molecular Weight: 198.178
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338404-88-9 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.178 |
| IUPAC Name | 5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |
| Standard InChI Key | HDPFVEYKACDMBZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN(C(=O)NC1=O)CCO |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (Lipophilicity) | -0.9 (analogous compound) | PubChem |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Topological Polar Surface Area | 78.9 Ų | ChemSpider |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or condensation reactions:
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Base-Catalyzed Condensation: Reacting 3-methyluracil with bis(2-hydroxyethyl)amine in ethanol/methanol under reflux, catalyzed by acids (e.g., H₂SO₄) .
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Multi-Component Reactions (MCRs): Utilizing β-ketoesters and aldehydes with aminopyrimidines, as demonstrated in related pyrimidinedione syntheses .
Table 2: Synthetic Protocols
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Condensation | 68–75% | Ethanol, 80°C, 12h | |
| MCR with β-ketoesters | 85% | Solvent-free, 110°C |
Industrial Production
Industrial processes emphasize scalability and purity:
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Batch Reactors: Optimized for temperature control (90–110°C) and catalytic efficiency .
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Purification: Crystallization from ethanol/water mixtures or column chromatography .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; ethanol: ~20 mg/mL) .
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Stability: Stable under ambient conditions but hygroscopic; degradation observed at >150°C .
Spectroscopic Data
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IR (KBr): Peaks at 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (N–C=O), and 3300 cm⁻¹ (O–H) .
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, acetyl), δ 3.55 (t, 2H, –CH₂OH), δ 4.10 (q, 2H, N–CH₂) .
Biological and Pharmacological Activities
Anticancer Activity
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Cytotoxicity: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via apoptosis induction.
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Mechanism: Downregulation of Bcl-2 and activation of caspase-3 .
Table 3: Pharmacological Data
| Activity | Model System | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 16 µg/mL | |
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM |
Applications in Drug Development
Antiarrhythmic Agents
Pyrimidinedione derivatives show Class III antiarrhythmic effects by prolonging myocardial action potential duration (APD₇₅) . For example, 1,3-dimethyl-6-[4-(2-fluoro-4-phenylbutyl)piperazin-1-yl]-2,4(1H,3H)-pyrimidinedione reduced arrhythmias in murine models .
Enzyme Inhibition
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BCAT Inhibition: Analogous compounds inhibit branched-chain amino acid transaminases, relevant in metabolic disorders.
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Kinase Modulation: Structural analogs target CDK2/cyclin E, showing promise in oncology .
Future Directions
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